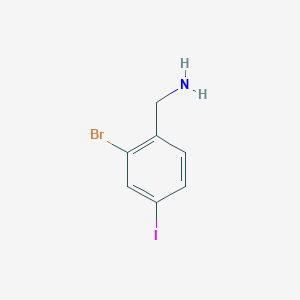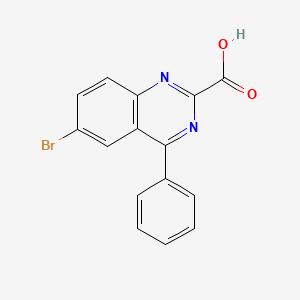
6-Bromo-4-phenylquinazoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-phenylquinazoline-2-carboxylic acid is a chemical compound with the molecular formula C15H9BrN2O2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-phenylquinazoline-2-carboxylic acid typically involves the bromination of 4-phenylquinazoline-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-Bromo-4-phenylquinazoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states. Reduction reactions can also modify the quinazoline ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups attached to the quinazoline ring, enhancing their chemical and biological properties.
科学研究应用
6-Bromo-4-phenylquinazoline-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 6-Bromo-4-phenylquinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinazoline ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in cancer research, the compound may inhibit specific kinases involved in cell proliferation.
相似化合物的比较
Similar Compounds
4-Phenylquinazoline-2-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Chloro-4-phenylquinazoline-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
6-Fluoro-4-phenylquinazoline-2-carboxylic acid: Contains a fluorine atom, which can affect its electronic properties and reactivity.
Uniqueness
6-Bromo-4-phenylquinazoline-2-carboxylic acid is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and its potential interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials.
属性
CAS 编号 |
1416440-16-8 |
|---|---|
分子式 |
C15H9BrN2O2 |
分子量 |
329.15 g/mol |
IUPAC 名称 |
6-bromo-4-phenylquinazoline-2-carboxylic acid |
InChI |
InChI=1S/C15H9BrN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(17-12)15(19)20/h1-8H,(H,19,20) |
InChI 键 |
IITGAKWBXPRMGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



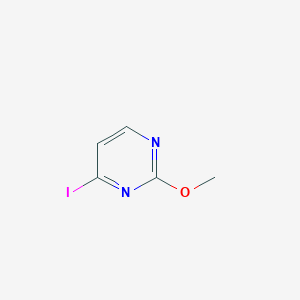
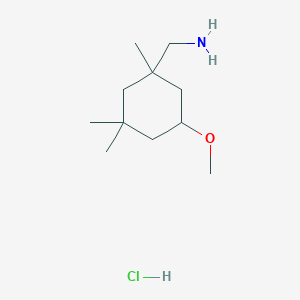
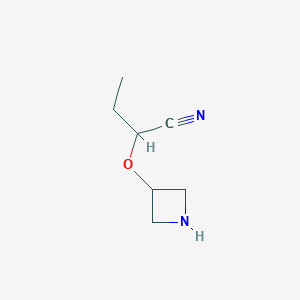
![4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243337.png)
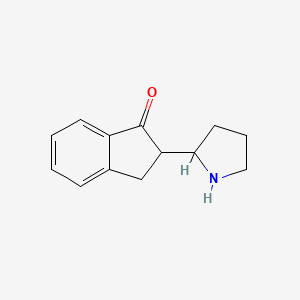


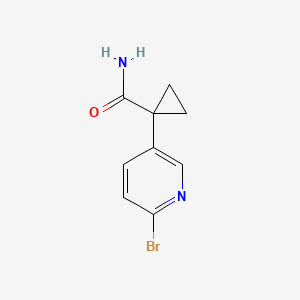

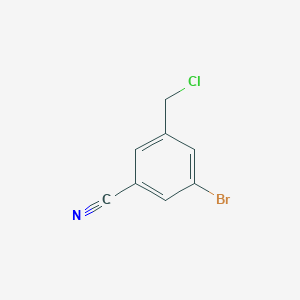

![4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243395.png)
